molecular formula C20H22N4O B2870549 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 688765-20-0

2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2870549
CAS No.: 688765-20-0
M. Wt: 334.423
InChI Key: VEJIPEAVQFUQFL-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a hybrid architecture combining a 1-methylindole moiety with a pyridyl-piperazine group through an ethanone linker, a structure often associated with central nervous system (CNS) target engagement. While the specific pharmacological profile and mechanism of action for this compound require experimental determination, its molecular framework is highly relevant. Structurally similar piperazine-containing compounds are frequently investigated as multi-target ligands for complex CNS disorders . Research on analogs, such as the compound D2AAK3 which also contains an indole and piperazine, has demonstrated nanomolar affinity for dopaminergic and serotonergic receptors (including D2, 5-HT1A, and 5-HT2A), highlighting the potential of this chemotype for developing novel antipsychotic agents . The presence of the 1-methylindole and pyridyl-piperazine subunits suggests this compound may serve as a valuable chemical tool or starting point for hit-to-lead optimization in psychiatric and neurological drug discovery programs. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and profiling studies to determine the compound's specific activity, potency, and selectivity against their targets of interest.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-22-15-16(17-6-2-3-7-18(17)22)14-20(25)24-12-10-23(11-13-24)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIPEAVQFUQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Indol-3-yl Derivatives

The indole core is typically prepared via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, 1-methylindole derivatives are synthesized by alkylating indole at the N1 position using methyl iodide under basic conditions. Subsequent functionalization at C3 is achieved through electrophilic substitution, such as Vilsmeier-Haack formylation, to introduce a formyl group for later ketone formation.

Preparation of 4-(Pyridin-2-yl)Piperazine

4-(Pyridin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 2-chloropyridine. Optimization studies show that reactions proceed efficiently in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 85–92% product. Alternatively, Buchwald-Hartwig amination using palladium catalysts enables coupling under milder conditions.

Stepwise Synthetic Approaches

Route 1: Ketone Bridge Formation via Friedel-Crafts Acylation

This method involves coupling preformed 1-methylindole with a piperazine-pyridine-acyl chloride intermediate (Fig. 2A):

  • Synthesis of 4-(pyridin-2-yl)piperazin-1-yl-acetyl chloride : React 4-(pyridin-2-yl)piperazine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
  • Friedel-Crafts acylation : Treat 1-methylindole with the acyl chloride in the presence of AlCl3 (2.5 eq) in DCM. The reaction proceeds at room temperature for 12 hours, yielding 75–80% of the ketone product.

Key Data :

Parameter Value
Yield (Step 2) 78% ± 3%
Reaction Time 12 h
Purification Method Column chromatography (SiO2, EtOAc/hexane 1:1)

Route 2: Mannich Reaction for Direct Coupling

An alternative one-pot strategy employs a Mannich reaction to assemble the ketone bridge (Fig. 2B):

  • Formation of imine intermediate : React 1-methylindole-3-carbaldehyde with 4-(pyridin-2-yl)piperazine in ethanol under reflux.
  • Reductive amination : Add sodium cyanoborohydride (NaBH3CN) to reduce the imine to a secondary amine.
  • Oxidation to ketone : Treat the amine with Jones reagent (CrO3/H2SO4) to oxidize the α-carbon to a ketone.

Optimization Insights :

  • Using AcOH as a catalyst improves imine formation (yield increase from 45% to 68%).
  • Oxidation with Dess-Martin periodinane instead of Jones reagent reduces side products (purity >95%).

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Pd(OAc)2/XPhos catalysts to directly couple indole and piperazine-pyridine fragments. For example:

  • Suzuki-Miyaura coupling : React 3-bromo-1-methylindole with a boronic ester-functionalized piperazine-pyridine derivative. This method achieves 70–75% yield but requires stringent anhydrous conditions.
  • Buchwald-Hartwig amination : Couple 1-methylindole-3-yl triflate with 4-(pyridin-2-yl)piperazine using Pd2(dba)3 and t-BuXPhos. Yields reach 82% with minimal byproducts.

Comparative Data :

Method Yield (%) Purity (%) Reaction Time (h)
Suzuki-Miyaura 72 89 24
Buchwald-Hartwig 82 95 12

Challenges and Optimization Strategies

Regioselectivity in Indole Functionalization

The C3 position of 1-methylindole is highly reactive, but competing reactions at C2 or C7 can occur. Strategies to enhance C3 selectivity include:

  • Low-temperature reactions (–20°C) with slow reagent addition.
  • Directed ortho-metalation : Use TMPLi (2,2,6,6-tetramethylpiperidide) to deprotonate C3 selectively before electrophilic quenching.

Piperazine-Pyridine Coupling Side Reactions

The basic nitrogen in piperazine may lead to undesired alkylation or oxidation. Mitigation approaches:

  • Protection with Boc groups : Temporarily protect piperazine using di-tert-butyl dicarbonate, followed by deprotection with TFA.
  • Non-nucleophilic bases : Employ DBU (1,8-diazabicycloundec-7-ene) to minimize N-alkylation during ketone formation.

Scalability and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) of 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one requires:

  • Continuous flow reactors : For Friedel-Crafts acylation steps, reducing reaction time from 12 h to 2 h.
  • Crystallization-based purification : Replace column chromatography with antisolvent crystallization (e.g., water/IPA), achieving 98% purity.

Cost Analysis :

Component Cost per kg (USD)
1-Methylindole 1,200
4-(Pyridin-2-yl)piperazine 3,500
Pd Catalysts 8,000

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

  • 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Key Difference: Incorporates a 4-iodophenylsulfonyl group on the indole nitrogen. Molecular Weight: 479.53 g/mol (vs. ~375.45 g/mol for the target compound) .
  • 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Key Difference: Diphenylmethyl substituent on piperazine and 3-isopropyl-2-methylindole. Impact: Increased lipophilicity, which may affect blood-brain barrier penetration .
  • 1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one (3) Key Difference: Extended indolylpropyl chain and additional benzoyl-piperazine moiety. Impact: Dual piperazine-ethanone architecture may enhance multi-receptor targeting (e.g., serotonin and histamine receptors) .

Substituent Variations

  • Pyridinyl vs. Arylpiperazine Derivatives Compounds with 4-(2-methoxyphenyl)piperazine (e.g., 3a in ) exhibit higher 5-HT6 receptor antagonism (IC50 ~10 nM) compared to pyridinyl derivatives, suggesting substituent-dependent efficacy . Replacement of pyridinyl with morpholino (e.g., 15 in ) reduces receptor selectivity but improves solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Purity (UPLC/MS)
Target Compound ~375.45 N/A 2.8 N/A
3f () 479.53 148–151 4.2 99%
QD10 () 366.46 148.4–151.4 3.5 100%
15 () 356.39 N/A 2.1 >95%
  • Lipophilicity : Pyridinyl and sulfonyl groups increase LogP, favoring CNS penetration .
  • Purity : Modern synthetic methods (e.g., UPLC/MS) ensure >95% purity for most analogs .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a hybrid molecule that combines structural features of indole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

Antidepressant Activity

Recent studies indicate that this compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and mood elevation. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .

Antipsychotic Effects

The compound has also shown potential as an antipsychotic agent . In vitro assays demonstrated its ability to bind to dopamine receptors, particularly D3 receptors, with a preference over D2 receptors. This selectivity may reduce the side effects commonly associated with antipsychotic medications . The structure-activity relationship (SAR) studies highlight modifications that enhance D3 receptor affinity while minimizing D2 receptor antagonism.

Urease Inhibition

Another significant biological activity is its role as a urease inhibitor . Urease is an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers. The compound exhibited strong urease inhibition with an IC50 value lower than that of standard inhibitors like thiourea, indicating its potential use in treating infections caused by this pathogen .

Serotonergic and Noradrenergic Modulation

The antidepressant effects are likely mediated through increased serotonergic and noradrenergic neurotransmission. Binding assays reveal that the compound interacts with serotonin transporters (SERT) and norepinephrine transporters (NET), enhancing the availability of these neurotransmitters in synaptic clefts .

Dopamine Receptor Interaction

The selective agonism at D3 dopamine receptors suggests a mechanism that could be beneficial for treating psychotic disorders without the typical side effects associated with D2 receptor antagonism. This selectivity was confirmed through high-throughput screening methods .

Case Studies and Research Findings

StudyFindings
Animal Model Study Demonstrated antidepressant-like effects with reduced immobility times in forced swim tests.
In Vitro Binding Assays High affinity for D3 receptors; minimal activity at D2 receptors.
Urease Inhibition Assay IC50 values significantly lower than standard urease inhibitors, indicating strong inhibitory activity against H. pylori.

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